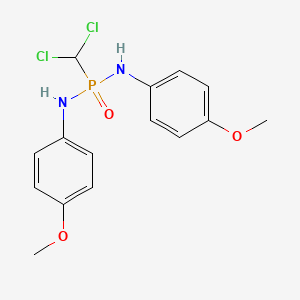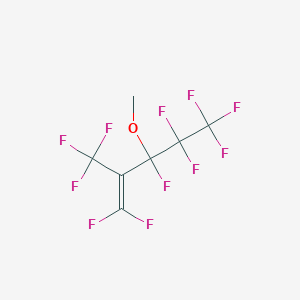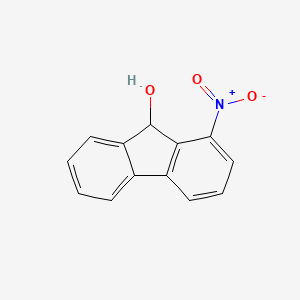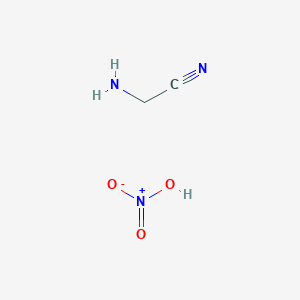
Pyridinium, 2,4-diphenyl-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2,4-diphenyl-1-(phenylmethyl)- is a compound belonging to the class of pyridinium salts. Pyridinium salts are known for their structural diversity and significant roles in various natural products and bioactive pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2,4-diphenyl-1-(phenylmethyl)- typically involves the reaction of pyridine with benzyl chloride in the presence of a base. The reaction proceeds through the formation of a pyridinium ion, which is stabilized by the phenyl groups at the 2 and 4 positions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of pyridinium salts, including pyridinium, 2,4-diphenyl-1-(phenylmethyl)-, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 2,4-diphenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include pyridinium N-oxide, dihydropyridine derivatives, and various substituted pyridinium salts .
Aplicaciones Científicas De Investigación
Pyridinium, 2,4-diphenyl-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of materials such as ionic liquids and polymers.
Mecanismo De Acción
The mechanism of action of pyridinium, 2,4-diphenyl-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium chloride
- Pyridinium bromide
- Pyridinium iodide
Comparison
Pyridinium, 2,4-diphenyl-1-(phenylmethyl)- is unique due to the presence of phenyl groups at the 2 and 4 positions, which enhance its stability and reactivity compared to other pyridinium salts. This structural feature also contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Propiedades
| 80560-54-9 | |
Fórmula molecular |
C24H20N+ |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-benzyl-2,4-diphenylpyridin-1-ium |
InChI |
InChI=1S/C24H20N/c1-4-10-20(11-5-1)19-25-17-16-23(21-12-6-2-7-13-21)18-24(25)22-14-8-3-9-15-22/h1-18H,19H2/q+1 |
Clave InChI |
KQDSKSJEAITHBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


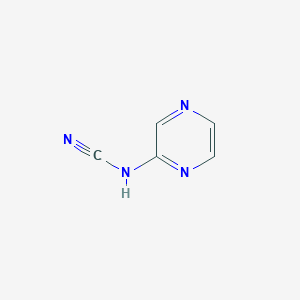
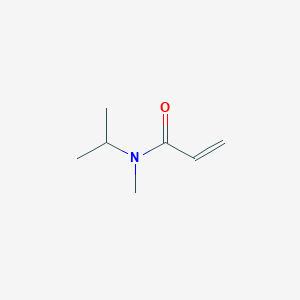

![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
